molecular formula C15H16N2O2 B2456972 1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione CAS No. 2379986-18-0

1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione

Cat. No. B2456972
CAS RN: 2379986-18-0
M. Wt: 256.305
InChI Key: WQIGATRUMQKAFY-UHFFFAOYSA-N
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Description

The compound “1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic six-membered rings with two nitrogen atoms opposite each other. They are part of many bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring, there would be a phenylethyl group and a prop-2-enyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazine ring and the attached functional groups. The pyrazine ring, being aromatic, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, boiling point, and more .

Future Directions

Given the wide range of biological activities exhibited by pyrazine derivatives, this compound could be of interest in medicinal chemistry or pharmaceutical research. Further studies could explore its potential biological activities and mechanisms of action .

properties

IUPAC Name

1-(2-phenylethyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-9-16-11-12-17(15(19)14(16)18)10-8-13-6-4-3-5-7-13/h2-7,11-12H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGATRUMQKAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-4-prop-2-enylpyrazine-2,3-dione

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